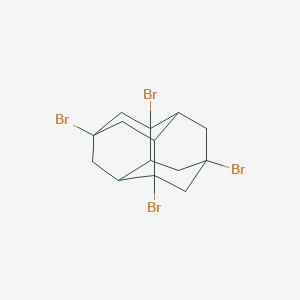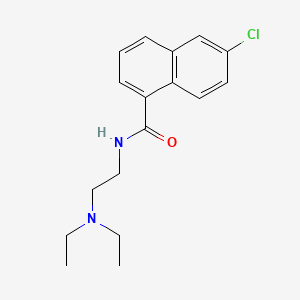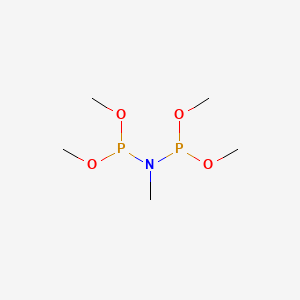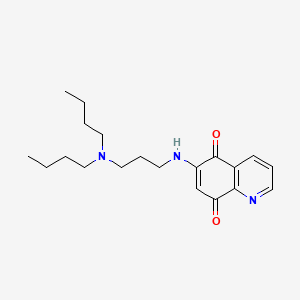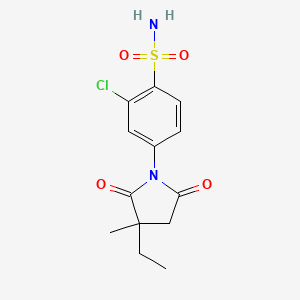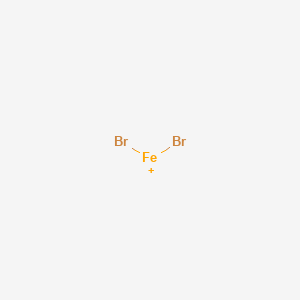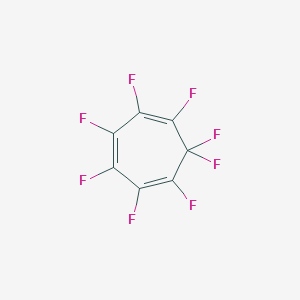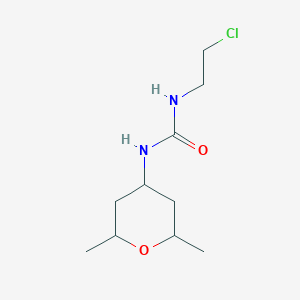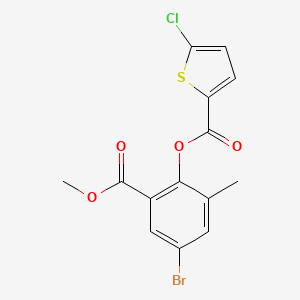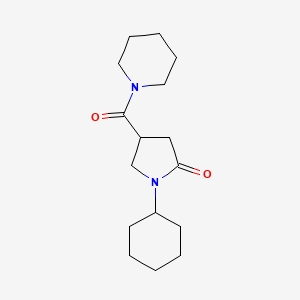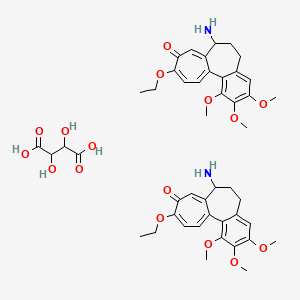![molecular formula C7H17NO2 B14676100 Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- CAS No. 35120-40-2](/img/structure/B14676100.png)
Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-: is a chemical compound with the molecular formula C5H13NO2. It is also known by other names such as Trimethylamine, 1,1-dimethoxy- and Dimethoxy (dimethylamino)methane . This compound is primarily used as a methylating agent in various chemical reactions and has applications in the pharmaceutical and agricultural industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- can be synthesized through the reaction of dimethylamine with formaldehyde in the presence of an acid catalyst. The reaction typically proceeds as follows:
(CH3)2NH+CH2O→(CH3)2NCH2OH→(CH3)2NCH(OCH3)2
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of dimethylamine and formaldehyde under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: The compound acts as a methylating agent in the presence of acids or bases.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of simpler amines.
Substitution: Methylated derivatives of acids, amines, thiols, and amino acids.
Applications De Recherche Scientifique
Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- primarily involves its role as a methylating agent. It transfers methyl groups to various substrates, thereby modifying their chemical properties. The molecular targets and pathways involved depend on the specific substrates and reactions in which the compound participates .
Comparaison Avec Des Composés Similaires
- Dimethylformamide dimethyl acetal (DMF-DMA)
- N-(Dimethoxymethyl)dimethylamine
- 1,1-Dimethoxytrimethylamine
Comparison: Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl- is unique in its ability to act as a versatile methylating agent. Compared to similar compounds, it offers higher reactivity and selectivity in methylation reactions, making it a preferred choice in various industrial and research applications .
Propriétés
Numéro CAS |
35120-40-2 |
|---|---|
Formule moléculaire |
C7H17NO2 |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
1-tert-butylperoxy-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)10-9-6-8(4)5/h6H2,1-5H3 |
Clé InChI |
WMEKVVUBQYGKMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


